3,6-Dimethylundecane

Gas Chromatography Retention Index Isomer Resolution

3,6-Dimethylundecane (CAS 17301-28-9) is a C13H28 branched alkane belonging to the dimethylalkane subclass, characterized by two methyl substituents at carbon positions 3 and 6 of the undecane backbone. With a molecular weight of 184.3614 Da and an ACD/LogP of 7.30, it is a highly hydrophobic, non-polar hydrocarbon that exists as a volatile liquid at ambient conditions.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 17301-28-9
Cat. No. B099083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylundecane
CAS17301-28-9
SynonymsUndecane,3,6-dimethyl-
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCCC(C)CCC(C)CC
InChIInChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3
InChIKeyWLUQEGDKTQZXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethylundecane (CAS 17301-28-9): Baseline Identity and Procurement-Qualifying Physicochemical Profile


3,6-Dimethylundecane (CAS 17301-28-9) is a C13H28 branched alkane belonging to the dimethylalkane subclass, characterized by two methyl substituents at carbon positions 3 and 6 of the undecane backbone [1]. With a molecular weight of 184.3614 Da and an ACD/LogP of 7.30, it is a highly hydrophobic, non-polar hydrocarbon that exists as a volatile liquid at ambient conditions . The compound has been identified in two scientifically and industrially distinct contexts: as a metabolite of the desert cyanobacterium Microcoleus vaginatus [2] and as a byproduct of shape-selective n-alkane hydroisomerization over Pt/H-ZSM-22 zeolite catalysts [3]. These dual origins underpin its relevance as both a biogeochemical marker and a probe molecule in catalysis research, making source-verified procurement critical for experimental reproducibility.

Why Generic Alkane or Isomer Substitution Fails: The Quantitative Differentiation Case for 3,6-Dimethylundecane


In-class dimethylundecane isomers (C13H28) share identical molecular weight and elemental composition, yet their physicochemical properties diverge in ways that directly impact experimental selection and procurement decisions. The position of the two methyl branches dictates the three-dimensional molecular shape, which in turn governs gas chromatographic retention indices, boiling points, flash points, and mass spectral fragmentation signatures [1]. These differences are not subtle: on the same DC-200 column under identical isothermal conditions, the Kovats retention index of 3,6-dimethylundecane differs by 4 units from its 3,7-dimethyl positional isomer—sufficient for baseline-resolvable separation [2]. Furthermore, the flash point of 3,6-dimethylundecane is more than 2.5-fold higher than that of linear n-undecane, carrying direct implications for laboratory safety classification and storage requirements . Generic or unspecified branched alkane procurement therefore introduces uncontrolled variables into chromatographic method development, catalyst screening studies, and biological-source authentication workflows.

3,6-Dimethylundecane Quantitative Evidence Guide: Head-to-Head Differentiation from Closest Analogs and Isomers


GC Kovats Retention Index on DC-200: Direct Isomeric Baseline Separation from 3,7- and 4,6-Dimethylundecane

On a DC-200 capillary column (100 m × 0.25 mm, helium carrier gas) under isothermal conditions at 100°C, 3,6-dimethylundecane yields a Kovats retention index of 1214 [1]. Under the identical column, temperature, and carrier gas configuration, the positional isomer 3,7-dimethylundecane elutes with a Kovats index of 1218, a difference of 4 retention index units (ΔRI = 4) [2]. The 4,6-dimethylundecane isomer elutes distinctly earlier at 1193–1199 on the same DC-200 stationary phase [3]. This spread of >15 units across the three isomeric species is analytically sufficient for unambiguous peak assignment in complex hydrocarbon mixtures without requiring mass spectral confirmation in every instance.

Gas Chromatography Retention Index Isomer Resolution Dimethylalkane Identification

Flash Point Differential: 2.5-Fold Higher Safety Threshold vs. Linear n-Undecane

The predicted closed-cup flash point of 3,6-dimethylundecane is 153.4 ± 7.9 °C , compared to 60 °C for linear n-undecane (CAS 1120-21-4), as reported by multiple authoritative sources including Sigma-Aldrich product specifications and ChemSpider . The monomethyl analog 3-methylundecane has a predicted flash point of 61.8 ± 11.4 °C, statistically indistinguishable from n-undecane . The addition of a single methyl branch (3-methylundecane) therefore does not materially alter the flammability hazard class, whereas the introduction of the second methyl branch in the 3,6-positions shifts the flash point by approximately 93 °C, fundamentally changing the compound's safety and storage classification from a flammable liquid (GHS Category 3 or 4) to a combustible liquid with substantially reduced fire risk.

Chemical Safety Flash Point Flammability Classification Laboratory Handling

Boiling Point Differentiation: 1.7°C Increment Relative to 3,7-Dimethylundecane Enables Distillation-Based Isomer Separation

The predicted normal boiling point of 3,6-dimethylundecane is 220.1 ± 7.0 °C at 760 mmHg . Among the most closely related dimethylundecane positional isomers, 3,7-dimethylundecane has a predicted boiling point of 221.8 ± 7.0 °C, yielding a differential of 1.7 °C . The 2,5-dimethylundecane isomer boils at 218.9 ± 7.0 °C (Δ = −1.2 °C) and 4,6-dimethylundecane at 218.3 ± 7.0 °C (Δ = −1.8 °C) . While the absolute predictions carry ±7 °C uncertainty, the inter-isomer ranking and relative offsets are internally consistent across the ACD/Labs prediction framework: the 3,7-isomer systematically exhibits the highest boiling point, and the 3,6-isomer holds an intermediate position. For comparison, linear n-undecane boils at 196 °C (±3 °C), more than 24 °C below the dimethyl-substituted isomers, reflecting the well-established boiling point elevation associated with branching in mid-chain alkanes [1].

Boiling Point Distillation Separation Isomer Purification Physical Property Prediction

Mass Spectrometric Fragmentation Signature: Branch-Point-Specific Ion Trap MS Differentiation for Sub-Nanogram Identification

In quadrupole ion trap mass spectrometry, dimethylalkanes undergo characteristic fragmentation adjacent to methyl branching points, generating diagnostic ions whose relative abundances and masses are determined by the number of methylene units separating the two branch points [1]. For 3,6-dimethylundecane, the two tertiary carbons at positions 3 and 6 are separated by two intervening methylene units (i.e., a 1,4-relationship along the backbone). Dimethylalkanes with one, three, four, five, and seven methylene-unit spacings were systematically synthesized and shown to produce distinct ion trap fragmentation patterns, enabling unambiguous isomer identification at nanogram to sub-nanogram levels—quantities at which NMR or other bulk spectroscopic techniques are infeasible [1]. This branch-point-specific fragmentation is observed exclusively in ion trap instruments and differs markedly from magnetic sector EI spectra, making the ion trap MS signature a structure-dependent, instrument-specific differentiator that cannot be inferred from generic alkane databases [2].

Mass Spectrometry Ion Trap MS Dimethylalkane Fragmentation Structural Elucidation

Biological Source Specificity: Desert Cyanobacterium Metabolite vs. Phytochemical Isomer Profiles

3,6-Dimethylundecane was identified by GC-MS on serially coupled capillary columns of differing polarity as one of more than 60 branched alkanes produced by the soil cyanobacterium Microcoleus vaginatus isolated from microbial crusts in the Negev Desert [1]. This biological source is taxonomically and ecologically distinct from the reported origins of other dimethylundecane isomers: 3,7-dimethylundecane is catalogued in phytochemical databases and associated with plant-derived essential oils [2], while 2,6-dimethylundecane and 4,7-dimethylundecane are also listed as plant-associated compounds in Pherobase and IMPPAT [3]. The extreme desiccation tolerance and UV-resistant lipid profile of M. vaginatus (Dead Sea basin / Negev Desert ecotype) suggests that its branched alkane complement—including 3,6-dimethylundecane—may represent a unique biosynthetic fingerprint relevant to biogeochemical source-tracking, paleoenvironmental reconstruction, and the authentication of cyanobacterium-derived alkane standards [1].

Cyanobacterial Metabolism Biomarker Microcoleus vaginatus Branched Alkane Biosynthesis

Catalytic Hydroisomerization Probe Identity: Shape-Selective Pt/H-ZSM-22 Byproduct Specificity

In the hydroisomerization of long-chain n-alkanes over Pt/H-ZSM-22 bifunctional zeolite catalyst at 233°C in a fixed-bed down-flow vapor-phase reactor, 3,6-dimethylundecane is formed as a specific dimethyl-branched isomer product whose formation is governed by the shape-selective constraints of the ZSM-22 one-dimensional 10-membered ring pore system [1]. The study by Claude et al. (2001) demonstrated that across the n-C10 to n-C24 range, the preferred dimethyl-branched isomers are those in which the tertiary carbon atoms carrying the methyl branches are separated by 3 to 14 carbon atom positions—a geometric constraint directly imposed by the zeolite micropore architecture [1]. The 3,6-dimethylundecane isomer (3-carbon separation between branch points) falls within this preferred window, making it a mechanistically informative probe molecule for catalyst selectivity studies. In contrast, isomers such as 4,6-dimethylundecane (1-carbon separation) or 2,5-dimethylundecane (2-carbon separation) may arise from non-shape-selective pathways and thus provide distinct mechanistic information when quantified alongside the 3,6-isomer in product distributions .

Hydroisomerization Shape-Selective Catalysis Pt/H-ZSM-22 Branched Alkane Production

3,6-Dimethylundecane: Evidence-Backed Research and Industrial Application Scenarios


Gas Chromatographic Reference Standard for Dimethylundecane Isomer Identification in Complex Hydrocarbon Mixtures

The well-characterized Kovats retention index of 3,6-dimethylundecane (1210 on DB-5, 1214 on DC-200 at 100°C) [1] and its 4-unit chromatographic separation from the 3,7-isomer make this compound a validated reference standard for GC and GC-MS method development. In food chemistry applications, Ramarathnam et al. (1993) identified 3,6-dimethylundecane among volatiles from uncured and cured beef and chicken, demonstrating its relevance as a marker compound in meat flavor profiling [2]. Analytical laboratories developing methods for branched alkane quantification in food, petrochemical, or environmental matrices require authenticated 3,6-dimethylundecane to establish retention time locks, calculate response factors, and verify column resolution adequacy against co-eluting isomers.

Pt/H-ZSM-22 Shape-Selective Hydroisomerization Catalyst Screening and Kinetic Modeling

As a dimethyl-branched isomer product with a 3-carbon branch-point separation—within the shape-selectivity window of ZSM-22 zeolites—3,6-dimethylundecane serves as a quantitative probe molecule in catalyst performance evaluation [3]. Researchers developing next-generation hierarchical Pt/H-ZSM-22 catalysts for renewable hydrocarbon processing require pure 3,6-dimethylundecane as both a GC calibration standard and as a spike-in compound for product distribution analysis. The Claude et al. (2001) framework established that the dimethyl isomer distribution directly reports on micropore geometry effects, making this compound indispensable for mechanistic studies of shape-selective hydroisomerization [3].

Cyanobacterial Metabolomics and Desert Biome Biogeochemical Fingerprinting

The identification of 3,6-dimethylundecane as a specific metabolite of the desert cyanobacterium Microcoleus vaginatus [4] positions this compound as a diagnostic biomarker in environmental metabolomics. Researchers studying biological soil crust ecology, cyanobacterial lipidomics under UV stress, or organic geochemical proxies for paleoenvironmental reconstruction can employ authenticated 3,6-dimethylundecane as a quantitative standard for GC-MS-based targeted metabolomics. Its presence alongside the dominant metabolites (heptadecane at 12%, 7-methylheptadecane at 7.8%) provides a multi-component fingerprint that distinguishes M. vaginatus-derived organic matter from plant-derived branched alkane signatures [4].

Physicochemical Property Database Development for Branched Alkane Surrogate Fuel Mixtures

The measured and predicted physical properties of 3,6-dimethylundecane—including boiling point (220.1°C), density (0.755 g/cm³), flash point (153.4°C), enthalpy of vaporization (43.8 kJ/mol), and surface tension (24.8 dyne/cm) —are essential inputs for the development of surrogate mixtures that model hydrotreated renewable fuels. Luning Prak et al. (2013) demonstrated that physical property values for real hydrotreated renewable fuels fall between those of individual pure-component branched alkanes, underscoring the need for accurate single-component data [5]. Procurement of characterized 3,6-dimethylundecane supports density, viscosity, and speed-of-sound measurements that feed into thermodynamic equation-of-state models for advanced fuel formulation.

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